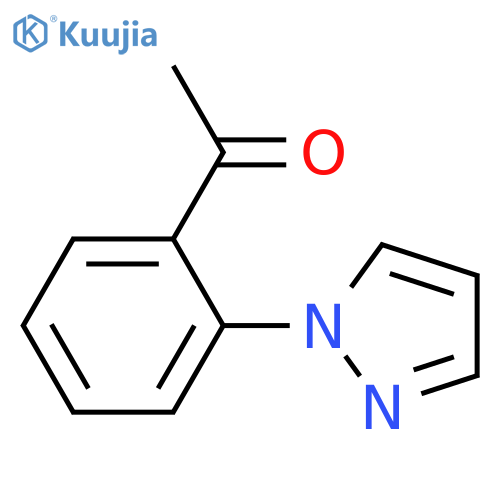Cas no 25699-96-1 (1-2-(1H-pyrazol-1-yl)phenylethan-1-one)

25699-96-1 structure
商品名:1-2-(1H-pyrazol-1-yl)phenylethan-1-one
CAS番号:25699-96-1
MF:C11H10N2O
メガワット:186.20990228653
MDL:MFCD11978186
CID:2190999
PubChem ID:13780884
1-2-(1H-pyrazol-1-yl)phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone
- CHEMBL4561779
- ABA69996
- AKOS000221278
- 25699-96-1
- 1-(2-pyrazol-1-ylphenyl)ethanone
- 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one
- G25712
- DB-290526
- Z239548822
- SCHEMBL17742692
- 1-[2-(PYRAZOL-1-YL)PHENYL]ETHANONE
- DTXSID401286077
- EN300-27422
- 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone
- 1-2-(1H-pyrazol-1-yl)phenylethan-1-one
-
- MDL: MFCD11978186
- インチ: InChI=1S/C11H10N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-8H,1H3
- InChIKey: KSXDQTOYVBJSRV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 186.079313g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 186.079313g/mol
- 単一同位体質量: 186.079313g/mol
- 水素結合トポロジー分子極性表面積: 34.9Ų
- 重原子数: 14
- 複雑さ: 217
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
1-2-(1H-pyrazol-1-yl)phenylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B530535-50mg |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 50mg |
$ 95.00 | 2022-06-01 | ||
| Enamine | EN300-27422-1.0g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-27422-0.25g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| A2B Chem LLC | AF35935-5g |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 5g |
$1167.00 | 2024-04-20 | |
| A2B Chem LLC | AF35935-500mg |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 500mg |
$321.00 | 2024-04-20 | |
| Aaron | AR00BIDN-250mg |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 250mg |
$221.00 | 2025-01-24 | |
| Aaron | AR00BIDN-500mg |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 500mg |
$398.00 | 2025-01-24 | |
| 1PlusChem | 1P00BI5B-2.5g |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 2.5g |
$953.00 | 2025-02-25 | |
| Enamine | EN300-27422-0.05g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-27422-5g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95% | 5g |
$1075.0 | 2023-09-10 |
1-2-(1H-pyrazol-1-yl)phenylethan-1-one 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
25699-96-1 (1-2-(1H-pyrazol-1-yl)phenylethan-1-one) 関連製品
- 70817-26-4((1-Phenyl-1H-pyrazol-4-yl)methanol)
- 99662-34-7(4-(1H-Pyrazol-1-yl)benzaldehyde)
- 138479-47-7(2-(1H-pyrazol-1-yl)benzaldehyde)
- 17635-45-9(4-(1H-Pyrazol-1-yl)aniline)
- 54605-72-0(1-Phenyl-1H-pyrazole-4-carbaldehyde)
- 20518-17-6(1-p-Tolyl-1H-pyrazole)
- 50427-77-5(5-amino-1-phenyl-1H-pyrazole-4-carboxamide)
- 1126-00-7(1-Phenylpyrazole)
- 1134-50-5(1-Phenyl-1H-pyrazole-4-carboxylic acid)
- 14766-43-9(1-Phenyl-4-methylpyrazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:25699-96-1)1-2-(1H-pyrazol-1-yl)phenylethan-1-one

清らかである:99%/99%
はかる:1g/5g
価格 ($):268.0/779.0